

# The Allan-Robinson Synthesis of 5-Hydroxyflavone: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hydroxyflavone

Cat. No.: B191505

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This technical guide provides an in-depth overview of the Allan-Robinson synthesis for producing **5-Hydroxyflavone**, a key structural motif in many biologically active compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

## Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of pharmacological activities. Among them, **5-Hydroxyflavone** serves as a crucial scaffold for the development of therapeutic agents due to its diverse biological properties. The Allan-Robinson synthesis, a classic named reaction in organic chemistry, provides a reliable method for the construction of the flavone core. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to yield the flavone structure.<sup>[1]</sup>

## The Allan-Robinson Reaction Mechanism

The Allan-Robinson synthesis of **5-Hydroxyflavone** proceeds through a series of well-established steps:

- **Enolate Formation:** The o-hydroxyaryl ketone, in this case, 2,6-dihydroxyacetophenone, undergoes tautomerization to its enol form. In the presence of a base (from the sodium salt of the aromatic acid), the enol is deprotonated to form an enolate.

- Acylation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic anhydride (benzoic anhydride).
- Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks one of the carbonyl groups.
- Dehydration: A dehydration step follows the cyclization, leading to the formation of the chromone ring.
- Hydrolysis: Finally, any ester groups formed during the reaction are hydrolyzed to yield the desired **5-Hydroxyflavone**.<sup>[1]</sup>

Below is a diagram illustrating the logical flow of the Allan-Robinson synthesis.



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**Caption:** Workflow of the Allan-Robinson synthesis of **5-Hydroxyflavone**.

## Experimental Protocol

The following experimental protocol for the synthesis of **5-Hydroxyflavone** is based on the work of Sugasawa (1935).<sup>[2]</sup>

### 3.1. Materials

- 2,6-Dihydroxyacetophenone
- Sodium Benzoate
- Benzoic Anhydride

- Ethanol
- Potassium Hydroxide
- Water
- Acetic Anhydride
- Pyridine
- Ethyl Acetate

### 3.2. Procedure

- An intimate mixture of 2,6-dihydroxyacetophenone (2 g), sodium benzoate (5 g), and benzoic anhydride (20 g) is heated in an oil bath at 180-190°C for 5 hours.<sup>[2]</sup>
- After cooling, ethanol (80 c.c.) is added, and the mixture is refluxed for 2 hours.
- A solution of potassium hydroxide (15 g) in water (20 c.c.) is then added, and the mixture is boiled for 30 minutes.
- The solvent is evaporated under reduced pressure.
- Addition of water to the residue results in the precipitation of a yellow amorphous substance.
- The crude product is collected and boiled with acetic anhydride and a drop of pyridine for 1 hour to form 5-acetoxyflavone.
- The acetylated product is poured onto ice, and the resulting white amorphous solid is collected.
- Purification is achieved by recrystallization from alcohol and then from ethyl acetate to yield 5-acetoxyflavone as colorless, long, hairy needles.
- Hydrolysis of the acetate group yields the final product, **5-Hydroxyflavone**.

## Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

Compound	Molecular Formula	Molecular Weight ( g/mol )
2,6-Dihydroxyacetophenone	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15
Benzoic Anhydride	C <sub>14</sub> H <sub>10</sub> O <sub>3</sub>	226.23
Sodium Benzoate	C <sub>7</sub> H <sub>5</sub> NaO <sub>2</sub>	144.10

Table 2: Properties and Characterization of **5-Hydroxyflavone**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>3</sub>	[3]
Molecular Weight	238.24 g/mol	
Melting Point of 5-Acetoxyflavone	145 °C	
Yield	A small yield was reported.	

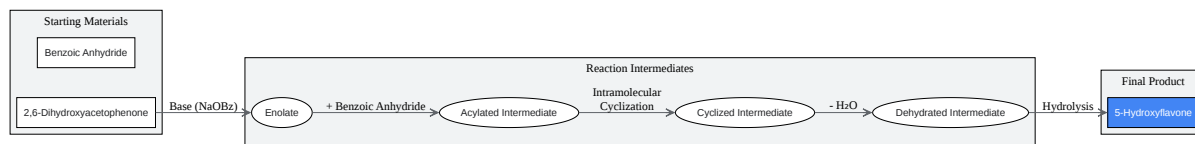
Table 3: Spectroscopic Data for **5-Hydroxyflavone**

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz) δ (ppm)	<sup>13</sup> C NMR δ (ppm)
7.93 (m, 2H)	182.5
7.55 (m, 3H)	164.4
7.50 (t, 1H, J=8.1 Hz)	162.2
6.81 (s, 1H)	157.3
6.78 (dd, 1H, J=8.4, 0.9 Hz)	132.0
6.67 (dd, 1H, J=8.1, 0.9 Hz)	131.7
12.5 (s, 1H, -OH)	129.1 (2C)
126.3 (2C)	
110.1	
108.2	
106.3	
105.8	

Note: NMR data is sourced from publicly available spectral databases and may vary depending on the solvent and instrument used.

## Reaction Mechanism Diagram

The detailed mechanism of the Allan-Robinson synthesis is depicted below using the DOT language for Graphviz.



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**Caption:** Mechanism of the Allan-Robinson synthesis of **5-Hydroxyflavone**.

## Conclusion

The Allan-Robinson synthesis remains a valuable and straightforward method for the preparation of **5-Hydroxyflavone** and its derivatives. This technical guide provides the essential information, including a detailed experimental protocol and key data points, to assist researchers in the successful synthesis and characterization of this important flavonoid scaffold. The provided diagrams offer a clear visualization of the reaction workflow and mechanism, aiding in the understanding and implementation of this synthetic route in a laboratory setting.

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## References

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